![molecular formula C10H8N4O B2957057 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 314748-14-6](/img/structure/B2957057.png)
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
“5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” is a chemical compound . It is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 . This enhances the electrophilicity of the cyano group in position 4, enabling it to react with hydrogen sulfide, sodium azide, and hydroxylamine .Molecular Structure Analysis
The molecular structure of “5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” involves a five-membered oxazole ring with a phenyl group at the 2-position, a hydrazinyl group at the 5-position, and a carbonitrile group at the 4-position .Chemical Reactions Analysis
The chemical reactivity of “5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile” is influenced by its functional groups. The hydrazinyl group at the 5-position and the carbonitrile group at the 4-position are particularly reactive . The hydrazinyl group can undergo various reactions, including those with acetylacetone .Scientific Research Applications
Synthesis of Substituted Pyrazole Derivatives
Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone can lead to the formation of a substituted pyrazole residue. This modification enhances the electrophilicity of the cyano group, allowing it to react with various nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine .
Antifungal Agents
Novel 1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives have been designed and synthesized as potential anti-Candida agents. These compounds have been subjected to in vitro antifungal screening and molecular docking studies to investigate their binding interactions with bovine serum albumin .
Antioxidant Properties
Thiazole derivatives synthesized from 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile have been evaluated for their in vitro antioxidant properties. Some compounds exhibited potent antioxidant activity, which is valuable for various therapeutic applications .
Anticonvulsant Activity
A series of benzothiazole derivatives incorporating the hydrazinyl moiety have been designed and synthesized for anticonvulsant evaluation. These compounds were tested for their anticonvulsant activity and neurotoxicity, demonstrating potential therapeutic benefits .
New transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents Synthesis and Biological Evaluation of Thiazole Derivatives Design, synthesis, and anticonvulsant evaluation of some novel 1, 3…
Safety and Hazards
Mechanism of Action
Mode of Action
It has been observed that treatment of this compound with acetylacetone leads to the formation of a substituted pyrazole residue on c5 . This enhances the electrophilicity of the cyano group in position 4, enabling it to react with hydrogen sulfide, sodium azide, and hydroxylamine .
Biochemical Pathways
The introduction of corresponding azole fragments into position 4 of the 5-(1h-pyrazol-1-yl)-1,3-oxazole system suggests potential interactions with biochemical pathways involving these azole fragments .
Result of Action
The compound’s ability to react with various nucleophiles suggests it may have diverse effects depending on the specific biological context .
properties
IUPAC Name |
5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-8-10(14-12)15-9(13-8)7-4-2-1-3-5-7/h1-5,14H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRKRPUTAYTVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile |
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